Biochemical Pan-AKT Potency: A Direct Head-to-Head Comparison with GSK690693 and MK-2206
In cell-free enzymatic assays, AKT Kinase Inhibitor demonstrates potent, balanced inhibition of all three AKT isoforms, with IC50 values of 2 nM (AKT1), 13 nM (AKT2), and 9 nM (AKT3) . This profile is essentially identical to the well-characterized ATP-competitive pan-AKT inhibitor GSK690693 , confirming its mechanism and potency class. In contrast, the allosteric inhibitor MK-2206 displays significantly weaker inhibition of AKT3 (IC50 = 65 nM) and a distinct potency rank order . This direct quantitative comparison establishes AKT Kinase Inhibitor as a potent, ATP-competitive pan-AKT inhibitor with a balanced isoform profile.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | AKT1: 2 nM, AKT2: 13 nM, AKT3: 9 nM |
| Comparator Or Baseline | MK-2206: AKT1: 8 nM, AKT2: 12 nM, AKT3: 65 nM |
| Quantified Difference | AKT3: 9 nM vs. 65 nM (7.2-fold more potent for AKT3); AKT1: 2 nM vs. 8 nM (4-fold more potent for AKT1) |
| Conditions | Cell-free enzymatic assay (KinEASE or equivalent) |
Why This Matters
For studies requiring balanced pan-AKT inhibition at low nanomolar concentrations, especially in cell types where AKT3 is relevant (e.g., neuronal tissues), the 7.2-fold greater potency against AKT3 is critical for ensuring complete target engagement.
